4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Description

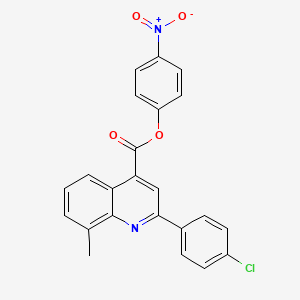

4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a quinoline derivative characterized by a nitro-substituted phenyl ester at position 4, a 4-chlorophenyl group at position 2, and a methyl group at position 8 of the quinoline core. Its molecular formula is C25H17ClN2O5, with a molecular weight of 460.87 g/mol . Quinoline derivatives are widely studied for applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory agents .

Properties

Molecular Formula |

C23H15ClN2O4 |

|---|---|

Molecular Weight |

418.8 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H15ClN2O4/c1-14-3-2-4-19-20(23(27)30-18-11-9-17(10-12-18)26(28)29)13-21(25-22(14)19)15-5-7-16(24)8-6-15/h2-13H,1H3 |

InChI Key |

NQZJRDWBPNISCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration of Phenol: The nitration of phenol using dilute nitric acid at room temperature produces a mixture of 2-nitrophenol and 4-nitrophenol.

Formation of 4-Nitrophenyl Chloroformate: 4-Nitrophenol is then reacted with phosgene to form 4-nitrophenyl chloroformate.

Chemical Reactions Analysis

4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H15ClN2O4

- Molecular Weight : 418.83 g/mol

- LogP : 7.055 (indicating high lipophilicity)

- Polar Surface Area : 62.827 Ų

- Hydrogen Bond Acceptors : 8

The compound features a quinoline core with nitrophenyl and chlorophenyl substituents, which contribute to its unique chemical and biological properties.

Medicinal Chemistry

- Antimicrobial Activity : Research has shown that compounds with quinoline structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinoline can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Properties : The compound is being investigated for its ability to target cancer cells. Its mechanism involves intercalating with DNA, which can disrupt cellular processes leading to apoptosis in cancerous cells. This action highlights its potential as an anticancer agent .

- Enzyme Inhibition : The compound serves as a useful probe in enzyme assays, aiding in the study of enzyme kinetics and mechanisms. For example, it can be used to explore the inhibition of specific enzymes involved in cancer metabolism.

Materials Science

- Organic Semiconductors : Quinoline derivatives are explored for their electronic properties, making them suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The unique electron-donating and accepting capabilities of the compound enhance its utility in these technologies .

- Photovoltaic Applications : Due to its photophysical properties, the compound may also find applications in the development of photovoltaic devices, contributing to advancements in solar energy technology .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by Zhao et al. demonstrated that a series of quinoline derivatives, including 4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate, were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Mechanism Exploration

In another study focusing on the anticancer properties of quinoline derivatives, researchers investigated the effects of this compound on human cancer cell lines (MCF-7 and HCT-116). The findings revealed that the compound induced apoptosis through DNA intercalation, disrupting replication processes and leading to cell death .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, enhancing the compound’s ability to interact with nucleophilic sites on enzymes and receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a detailed comparison of 4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Chlorophenyl and bromophenyl substituents in analogs improve halogen bonding, which can stabilize ligand-receptor interactions .

The methyl group at position 8 in the target compound balances lipophilicity and steric effects, optimizing pharmacokinetics .

Bromo and nitro groups in analogs demonstrate unique binding affinities to cancer-related proteins, highlighting the target’s possible anticancer applications .

Biological Activity

4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H15ClN2O4

- Molecular Weight : 418.83 g/mol

- LogP : 7.055 (indicates high lipophilicity)

- Polar Surface Area : 62.827 Ų

- Hydrogen Bond Acceptors : 8

The compound's structure features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the quinoline structure could enhance their efficacy against various pathogens, including bacteria and fungi. The presence of the nitro group in this compound may contribute to its antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. For instance, compounds with similar structures have shown activity against a variety of cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with DNA replication and repair mechanisms .

Case Studies and Research Findings

The biological activity of this compound is likely mediated through several mechanisms:

- DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, disrupting replication.

- Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis and repair, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress within cells, contributing to cell death in pathogens and cancer cells alike.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Nitrophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves esterification between quinoline-carboxylic acid derivatives and substituted phenols. For example, in analogous syntheses, quinaldic acid reacts with 4-chlorophenol using phosphorus oxychloride (POCl₃) as a catalyst under reflux (353–363 K for 8 hours), yielding ~90% after recrystallization from ethanol . Optimization strategies include:

- Catalyst Loading : Adjust POCl₃ stoichiometry (e.g., 0.5–1.0 equivalents) to balance reactivity and side reactions.

- Temperature Control : Maintain a narrow temperature range (e.g., ±5 K) to prevent decomposition.

- Purification : Use ethanol or acetonitrile for recrystallization to enhance crystalline purity.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., 4-nitrophenyl vs. 4-chlorophenyl groups) via coupling patterns and chemical shifts.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns to validate the ester linkage .

Advanced Research Questions

Q. How do steric and electronic factors influence the esterification efficiency of 8-methylquinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Steric Hindrance : The 8-methyl group on the quinoline core may slow esterification due to reduced accessibility of the carboxylate group. Computational modeling (e.g., DFT) can predict spatial constraints .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro on the phenyl ring) enhance electrophilicity at the carbonyl carbon, accelerating ester formation. Kinetic studies using in situ IR spectroscopy can monitor reaction progress .

Q. What crystallographic techniques resolve the molecular conformation of this compound, and how do intermolecular interactions affect its stability?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves dihedral angles between the quinoline core and substituents (e.g., 14.7° between quinoline and 4-chlorophenyl planes) .

- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds (e.g., C13–H13⋯O1) form dimeric motifs (R₂²(14) graph sets), influencing crystal packing and melting points. Thermal gravimetric analysis (TGA) can correlate intermolecular forces with decomposition thresholds .

Q. How can researchers address contradictions in reported spectral data or melting points for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Verify melting points (e.g., 386 K in ) by comparing heating rates (e.g., 5–10 K/min) to detect polymorphic transitions.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex spectra, particularly for aromatic protons in crowded regions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (e.g., POCl₃ byproducts).

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Data Generation and Validation

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Reagent Purity : Use >99% pure starting materials (e.g., 4-chlorophenol) to minimize side reactions.

- Standardized Protocols : Document reaction parameters (e.g., stirring speed, solvent grade) in detail.

- Cross-Lab Validation : Share samples with independent labs for parallel characterization (e.g., NMR, HPLC) to confirm data consistency .

Experimental Design

Q. How can researchers design experiments to study the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test inhibition of kinase targets (e.g., quinoline-based inhibitors in ) using fluorescence polarization assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro → amino groups) and compare IC₅₀ values to identify pharmacophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.